molecular formula C9H12Br2O B13154933 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan

2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan

Cat. No.: B13154933
M. Wt: 296.00 g/mol
InChI Key: LLQOSRBFDMHMCA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is a halogenated organic compound with the molecular formula C₉H₁₂Br₂O and a molecular weight of 296.00 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and contains two bromine atoms and a dimethylpropyl group, making it a unique and reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 4-(3-bromo-2,2-dimethylpropyl)furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of furan-2,3-diones or other oxygenated derivatives.

    Reduction: Formation of dihydrofuran derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the furan ring provide sites for chemical interactions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan: Similar structure with a chlorine atom instead of a bromine atom.

    2-Bromo-4-(3-iodo-2,2-dimethylpropyl)furan: Similar structure with an iodine atom instead of a bromine atom.

    2-Bromo-4-(3-methyl-2,2-dimethylpropyl)furan: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

2-Bromo-4-(3-bromo-2,2-dimethylpropyl)furan is unique due to the presence of two bromine atoms and a dimethylpropyl group, which confer distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C9H12Br2O

Molecular Weight

296.00 g/mol

IUPAC Name

2-bromo-4-(3-bromo-2,2-dimethylpropyl)furan

InChI

InChI=1S/C9H12Br2O/c1-9(2,6-10)4-7-3-8(11)12-5-7/h3,5H,4,6H2,1-2H3

InChI Key

LLQOSRBFDMHMCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=COC(=C1)Br)CBr

Origin of Product

United States

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